2-(N,N-Dimethylamino)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(N,N-Dimethylamino)phenylzinc bromide can be synthesized through the reaction of 2-(N,N-Dimethylamino)phenyl bromide with zinc powder in the presence of a suitable solvent such as THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of 2-(N,N-Dimethylamino)phenyl bromide in THF.
- Addition of zinc powder to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.
Reduction: It can participate in reduction reactions to yield different products.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles used in reactions with this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(N,N-Dimethylamino)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(N,N-Dimethylamino)phenylzinc bromide exerts its effects involves the formation of carbon-zinc bonds, which act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-Dimethylamino)phenylmagnesium bromide
- 2-(N,N-Dimethylamino)phenyl lithium
- 2-(N,N-Dimethylamino)phenyl boronic acid
Uniqueness
Compared to similar compounds, 2-(N,N-Dimethylamino)phenylzinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various catalysts make it a preferred choice for many synthetic applications.
Properties
Molecular Formula |
C8H10BrNZn |
---|---|
Molecular Weight |
265.5 g/mol |
IUPAC Name |
bromozinc(1+);N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
MFKUCCFNUOPHCY-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.